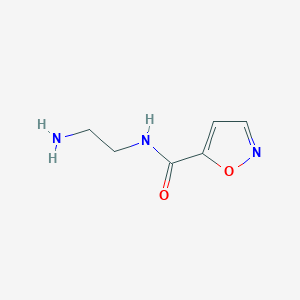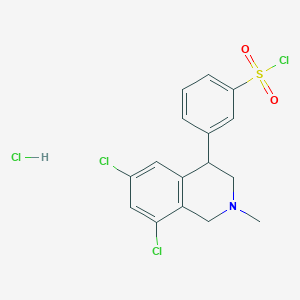
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a fluorine atom The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via nucleophilic substitution reactions using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Aminomethyl Group Addition: The aminomethyl group can be added through reductive amination reactions, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
tert-Butyl Group Attachment: The tert-butyl group is typically introduced using tert-butyl chloroformate or similar reagents under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the aminomethyl group, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学研究应用
tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industrial Applications: It may be used in the development of new materials, catalysts, and other industrial chemicals.
作用机制
The mechanism of action of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the tert-butyl group can influence the compound’s binding affinity and selectivity. The aminomethyl group may participate in hydrogen bonding or electrostatic interactions, further modulating the compound’s activity.
相似化合物的比较
Similar Compounds
tert-Butyl (3S,4S)-4-(aminomethyl)-3-chloropiperidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.
tert-Butyl (3S,4S)-4-(aminomethyl)-3-bromopiperidine-1-carboxylate: Similar structure but with a bromine atom instead of fluorine.
tert-Butyl (3S,4S)-4-(aminomethyl)-3-iodopiperidine-1-carboxylate: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The uniqueness of tert-Butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate lies in the presence of the fluorine atom, which can significantly alter the compound’s electronic properties, reactivity, and biological activity compared to its halogenated analogs. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the compound’s overall pharmacokinetic profile.
属性
分子式 |
C11H21FN2O2 |
|---|---|
分子量 |
232.29 g/mol |
IUPAC 名称 |
tert-butyl (3S,4S)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9+/m0/s1 |
InChI 键 |
PWWDRFMQLZQJAY-DTWKUNHWSA-N |
手性 SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)CN |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)





![7-Bromo-5-fluoro-2-methylbenzo[d]oxazole](/img/structure/B12099730.png)


